1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine
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Overview
Description
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine is an organic compound that features a piperidine ring connected to a naphthalene moiety through an ethoxyethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine typically involves the following steps:
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Formation of the Naphthalen-1-yloxyethanol Intermediate:
Reaction: Naphthol is reacted with ethylene oxide in the presence of a base to form 2-(2-naphthalen-1-yloxy)ethanol.
Conditions: This reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium hydroxide, at elevated temperatures.
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Etherification:
Reaction: The 2-(2-naphthalen-1-yloxy)ethanol is then reacted with 2-chloroethylpiperidine to form the final product.
Conditions: This step typically requires the use of a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The ethoxyethoxy linker can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various substituted piperidines.
Substitution: Compounds with modified ethoxyethoxy linkers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine is not well-defined. it is believed to interact with molecular targets through:
Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-(Naphthalen-1-yloxy)ethyl 2-acetoxybenzoate
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Comparison: 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]piperidine is unique due to its specific ethoxyethoxy linker and piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-11-20(12-5-1)13-14-21-15-16-22-19-10-6-8-17-7-2-3-9-18(17)19/h2-3,6-10H,1,4-5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILROZMBBTHNSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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